molecular formula C30H27BrN2O6 B12021568 [4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-propoxybenzoate CAS No. 767334-07-6

[4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-propoxybenzoate

Cat. No.: B12021568
CAS No.: 767334-07-6
M. Wt: 591.4 g/mol
InChI Key: VMBUCXHYOGEWSA-KCSSXMTESA-N
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Description

[4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-propoxybenzoate is a synthetic organic compound that belongs to the class of hydrazones This compound is characterized by its complex structure, which includes a bromonaphthalene moiety, a methoxyphenyl group, and a propoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-propoxybenzoate can be achieved through a multi-step process:

    Synthesis of 1-bromonaphthalene-2-yl oxyacetyl chloride: This can be prepared by reacting 1-bromonaphthalene with oxalyl chloride in the presence of a catalyst such as DMF.

    Formation of hydrazone: The oxyacetyl chloride is then reacted with hydrazine hydrate to form the corresponding hydrazone.

    Condensation reaction: The hydrazone is then condensed with 4-[(E)-2-methoxyphenyl] benzaldehyde under acidic conditions to form the desired hydrazone.

    Esterification: Finally, the product is esterified with 4-propoxybenzoic acid in the presence of a dehydrating agent such as DCC (dicyclohexylcarbodiimide) to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction of the hydrazone moiety can yield the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Functionalized naphthalene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Potential use as an antimicrobial agent due to its hydrazone moiety.

    Enzyme Inhibition: Possible application in enzyme inhibition studies.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Cancer Research: Potential use in cancer research due to its ability to interact with biological macromolecules.

Industry

    Materials Science: Application in the development of new materials with specific properties.

    Dye Synthesis: Use in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of [4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-propoxybenzoate involves its interaction with various molecular targets. The hydrazone moiety can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The bromonaphthalene group can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    [4-[(E)-[[2-(1-chloronaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-propoxybenzoate: Similar structure but with a chlorine atom instead of bromine.

    [4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-hydroxyphenyl] 4-propoxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the bromonaphthalene moiety in [4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-propoxybenzoate imparts unique electronic and steric properties, making it distinct from its analogs. This can influence its reactivity, binding affinity, and overall biological activity.

Properties

767334-07-6

Molecular Formula

C30H27BrN2O6

Molecular Weight

591.4 g/mol

IUPAC Name

[4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-propoxybenzoate

InChI

InChI=1S/C30H27BrN2O6/c1-3-16-37-23-12-9-22(10-13-23)30(35)39-25-14-8-20(17-27(25)36-2)18-32-33-28(34)19-38-26-15-11-21-6-4-5-7-24(21)29(26)31/h4-15,17-18H,3,16,19H2,1-2H3,(H,33,34)/b32-18+

InChI Key

VMBUCXHYOGEWSA-KCSSXMTESA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)COC3=C(C4=CC=CC=C4C=C3)Br)OC

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)COC3=C(C4=CC=CC=C4C=C3)Br)OC

Origin of Product

United States

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